molecular formula C15H13ClN4OS B11428554 2-(1,3-benzothiazol-2-yl)-4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one

2-(1,3-benzothiazol-2-yl)-4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one

Cat. No.: B11428554
M. Wt: 332.8 g/mol
InChI Key: GFFZYNBVLILXCV-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-(PYRROLIDIN-1-YL)-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features a benzothiazole ring, a pyrrolidine ring, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-(PYRROLIDIN-1-YL)-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve the use of high-yield and efficient catalytic processes. These methods aim to optimize reaction conditions to achieve maximum yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-(PYRROLIDIN-1-YL)-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine . Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dioxane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-(PYRROLIDIN-1-YL)-2,3-DIHYDROPYRIDAZIN-3-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-(PYRROLIDIN-1-YL)-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity . The pyrrolidine ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-(MORPHOLIN-1-YL)-2,3-DIHYDROPYRIDAZIN-3-ONE
  • 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-(PIPERIDIN-1-YL)-2,3-DIHYDROPYRIDAZIN-3-ONE

Uniqueness

2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-(PYRROLIDIN-1-YL)-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H13ClN4OS

Molecular Weight

332.8 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-chloro-5-pyrrolidin-1-ylpyridazin-3-one

InChI

InChI=1S/C15H13ClN4OS/c16-13-11(19-7-3-4-8-19)9-17-20(14(13)21)15-18-10-5-1-2-6-12(10)22-15/h1-2,5-6,9H,3-4,7-8H2

InChI Key

GFFZYNBVLILXCV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C(=O)N(N=C2)C3=NC4=CC=CC=C4S3)Cl

Origin of Product

United States

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